(Cyclopropylmethyl)[1-(3,4-difluorophenyl)ethyl]amine
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Overview
Description
(Cyclopropylmethyl)[1-(3,4-difluorophenyl)ethyl]amine is an organic compound with the molecular formula C₁₂H₁₅F₂N This compound is characterized by the presence of a cyclopropylmethyl group and a 3,4-difluorophenyl group attached to an ethylamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Cyclopropylmethyl)[1-(3,4-difluorophenyl)ethyl]amine typically involves the following steps:
Formation of the Cyclopropylmethyl Group: The cyclopropylmethyl group can be synthesized through the reaction of cyclopropylcarbinol with a suitable halogenating agent, such as thionyl chloride, to form cyclopropylmethyl chloride.
Introduction of the 3,4-Difluorophenyl Group: The 3,4-difluorophenyl group can be introduced through a Friedel-Crafts alkylation reaction, where 3,4-difluorobenzene is reacted with an alkyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride.
Formation of the Ethylamine Backbone: The ethylamine backbone can be synthesized through the reaction of ethylamine with a suitable protecting group, such as tert-butoxycarbonyl (Boc), followed by deprotection to yield the free amine.
Coupling Reaction: The final step involves the coupling of the cyclopropylmethyl group and the 3,4-difluorophenyl group with the ethylamine backbone through a nucleophilic substitution reaction, typically using a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
(Cyclopropylmethyl)[1-(3,4-difluorophenyl)ethyl]amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide, alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halides or alkoxides.
Scientific Research Applications
(Cyclopropylmethyl)[1-(3,4-difluorophenyl)ethyl]amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial, antifungal, and antiviral properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases, including cancer, neurological disorders, and infectious diseases.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of (Cyclopropylmethyl)[1-(3,4-difluorophenyl)ethyl]amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: The compound may bind to specific receptors on the surface of cells, triggering a cascade of intracellular signaling events.
Inhibition of Enzymes: The compound may inhibit the activity of enzymes involved in critical biochemical pathways, leading to the disruption of cellular processes.
Modulation of Gene Expression: The compound may modulate the expression of genes involved in various physiological processes, leading to changes in cellular function.
Comparison with Similar Compounds
(Cyclopropylmethyl)[1-(3,4-difluorophenyl)ethyl]amine can be compared with other similar compounds, such as:
(Cyclopropylmethyl)[1-(3,4-dichlorophenyl)ethyl]amine: Similar structure but with chlorine atoms instead of fluorine atoms, leading to different chemical and biological properties.
(Cyclopropylmethyl)[1-(3,4-dibromophenyl)ethyl]amine:
(Cyclopropylmethyl)[1-(3,4-dimethylphenyl)ethyl]amine: Similar structure but with methyl groups instead of fluorine atoms, affecting the compound’s stability and activity.
Properties
Molecular Formula |
C12H15F2N |
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Molecular Weight |
211.25 g/mol |
IUPAC Name |
N-(cyclopropylmethyl)-1-(3,4-difluorophenyl)ethanamine |
InChI |
InChI=1S/C12H15F2N/c1-8(15-7-9-2-3-9)10-4-5-11(13)12(14)6-10/h4-6,8-9,15H,2-3,7H2,1H3 |
InChI Key |
HSHIYXNKXPTAAI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=C(C=C1)F)F)NCC2CC2 |
Origin of Product |
United States |
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